3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
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Overview
Description
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H10ClN3O2. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitro group and a tetrahydro-naphthyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves the nitration of 5,6,7,8-tetrahydro-1,6-naphthyridine. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions to form various oxidation products.
Reduction: The nitro group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
3-Nitro-1,2,3,4-tetrahydroquinoline: Similar structure with a tetrahydroquinoline ring system.
5-Nitro-1,2,3,4-tetrahydroisoquinoline: Contains a tetrahydroisoquinoline ring system with a nitro group.
3-Nitro-1,2,3,4-tetrahydroquinoxaline: Features a tetrahydroquinoxaline ring system with a nitro group.
Uniqueness: 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is unique due to its specific ring system and the position of the nitro group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.ClH/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7;/h3,5,9H,1-2,4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFQMEDMAHFVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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